molecular formula C13H10FNO B1392249 5-(2-Fluorobenzoyl)-2-methylpyridine CAS No. 1187169-14-7

5-(2-Fluorobenzoyl)-2-methylpyridine

Cat. No. B1392249
CAS RN: 1187169-14-7
M. Wt: 215.22 g/mol
InChI Key: ZIMSRFDOVAUWGG-UHFFFAOYSA-N
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Description

“5-(2-Fluorobenzoyl)-2-methylpyridine” is likely a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-Fluorobenzoyl” part suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom at the 2nd position .


Synthesis Analysis

While specific synthesis methods for “5-(2-Fluorobenzoyl)-2-methylpyridine” are not available, similar compounds often involve acylation reactions . For instance, a method takes 2-(2-fluorobenzoyl) malononitrile as a raw material to synthesize a related compound .

Scientific Research Applications

Crystal Structure Analysis

  • A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a compound related to 5-(2-Fluorobenzoyl)-2-methylpyridine, highlighting its solid and solution conformations and thermal stability through techniques like NMR analyses, X-ray powder diffraction, and differential scanning calorimetry (Ribet et al., 2005).

Pharmacological Properties

  • Vanover et al. (2006) investigated the pharmacological properties of a structurally similar compound, emphasizing its receptor activity and potential as a therapeutic agent, which could be relevant to understanding 5-(2-Fluorobenzoyl)-2-methylpyridine (Vanover et al., 2006).

Antioxidant Activity and DNA Binding

  • Yılmaz et al. (2020) conducted a study on a novel compound closely related to 5-(2-Fluorobenzoyl)-2-methylpyridine, examining its structure, antioxidant activity, DNA binding affinity, and molecular docking studies. This provides insights into the biochemical interactions and potential applications of similar compounds (Yılmaz et al., 2020).

Synthesis and Medicinal Chemistry Applications

  • Bagdi et al. (2015) reviewed the synthesis of imidazopyridine scaffolds, which are structurally related to 5-(2-Fluorobenzoyl)-2-methylpyridine, demonstrating its significance in medicinal chemistry due to its wide range of applications (Bagdi et al., 2015).

Crystallographic Studies

  • Gallagher et al. (2008, 2009) conducted crystallographic studies on compounds similar to 5-(2-Fluorobenzoyl)-2-methylpyridine, offering detailed insights into their molecular structure and interactions, which is crucial for understanding the physical and chemical properties of such compounds (Gallagher et al., 2008), (Gallagher et al., 2009).

Safety and Hazards

While specific safety data for “5-(2-Fluorobenzoyl)-2-methylpyridine” is not available, compounds like 2-fluorobenzoyl chloride are known to be combustible, cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(2-fluorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMSRFDOVAUWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorobenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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